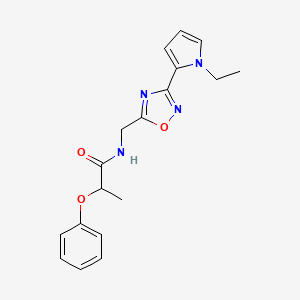

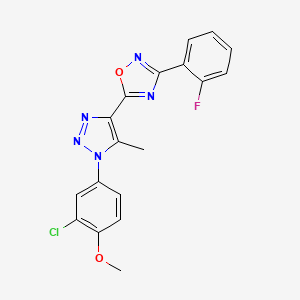

![molecular formula C15H16ClF3N2O2 B2499402 Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate CAS No. 250713-98-5](/img/structure/B2499402.png)

Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate" is a chemical entity that appears to be related to a class of compounds that include various functionalized pyridines and piperidine derivatives. These compounds are often synthesized for their potential applications in pharmacology and as intermediates in organic synthesis. The papers provided discuss various related compounds and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid. Additionally, the synthesis of ethyl (R)-piperidine-3-acetate from 3-pyridylacetic acid demonstrates the use of reductive N-ethylation of the pyridinium salt with acetonitrile to obtain N-ethyl piperidine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds, as seen with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives . These compounds often crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond. The molecular structure is further stabilized by various interactions such as hydrogen bonding and C-H...π interactions . Similar analytical techniques could be employed to determine the molecular structure of "Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate".

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, ethyl (tributylstannyl)acetate adds chemoselectively to acylpyridinium salts to yield dihydropyridines , and ethyl 2-chloroacetoacetate reacts with cyanoacetamide to give high yields of pyrrole derivatives . These reactions are rationalized based on principles such as the HSAB (hard and soft acids and bases) principle . Understanding these reactions can provide insights into the reactivity and potential chemical transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by spectroscopic methods such as NMR and mass spectroscopy . The crystal structure analysis provides information on the supramolecular architecture and intermolecular interactions . The electronic properties can be quantified using density functional theory (DFT) calculations, and the molecular electrostatic potential map can identify chemical reactive sites . These analyses are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Crystallography and Antihistamine Derivatives : A study by Bhatt and Desiraju (2006) explored the crystalline form of a related compound, highlighting its lack of strong hydrogen bonds despite the presence of a good hydrogen-bond donor group. This research provides insight into the structural properties that might influence the solubility and stability of related compounds like ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate in pharmaceutical formulations Bhatt & Desiraju, 2006.

Fluorinated Heterocycles Synthesis : Wang et al. (2012) demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyrans via a one-pot three-component reaction. This study showcases the versatility of ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate in generating fluorinated compounds, which are valuable in medicinal chemistry for their enhanced stability and lipophilicity Wang et al., 2012.

Novel Heterocyclic Compounds Creation : The work by Dai et al. (2012) on iodine-catalyzed one-pot multi-component reactions leads to CF3-containing spiro[indene-2,3′-piperidine] derivatives. This research underscores the compound's utility in synthesizing complex structures with potential pharmacological activities Dai et al., 2012.

Antimicrobial and Antioxidant Activities : Kariyappa et al. (2016) synthesized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate via Knoevenagel condensation, an approach that can be mirrored in the synthesis and functional exploration of ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate. Their findings on crystalline structure and biological activities hint at the potential for similar compounds to serve as lead structures in drug discovery Kariyappa et al., 2016.

Analgesic and Anti-inflammatory Activities : Research by Agudoawu and Knaus (2000) into the synthesis and biological evaluation of related compounds reveals the possibility of ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate derivatives possessing significant analgesic and anti-inflammatory properties, underscoring its potential utility in developing new therapeutic agents Agudoawu & Knaus, 2000.

Safety and Hazards

The safety and hazards associated with similar compounds involve potential risks to the respiratory system . They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Trifluoromethylpyridines and their derivatives, which are structurally similar to the compound you mentioned, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that the compound could interact with multiple pathways, given the broad range of biological activities exhibited by similar compounds .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

ethyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF3N2O2/c1-2-23-13(22)7-10-3-5-21(6-4-10)14-12(16)8-11(9-20-14)15(17,18)19/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHGMIEDRGPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)

![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)